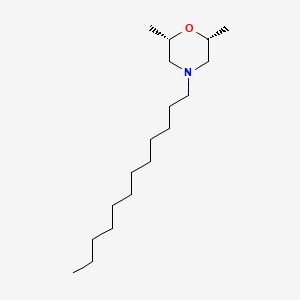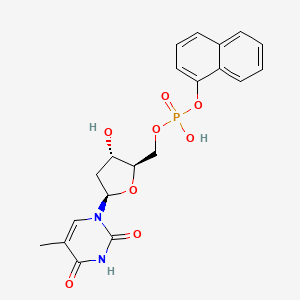
匹克普拉唑
描述
Picoprazole is a proton pump inhibitor that specifically targets the hydrogen potassium ATPase enzyme, which is responsible for the final step in the secretion of gastric acid. This compound has been studied for its potential in treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcer disease .
科学研究应用
匹可拉唑及其在各个领域的应用已得到广泛研究:
化学: 用作研究质子泵抑制剂的模型化合物。
生物学: 研究其对涉及酸分泌的细胞过程的影响。
医学: 主要用于治疗与酸相关的疾病,例如胃食管反流病和消化性溃疡病.
工业: 用于开发药物制剂和药物递送系统.
作用机制
匹可拉唑通过与胃壁细胞分泌面的氢钾 ATP 酶共价结合发挥作用。 这种结合抑制了基础和刺激的胃酸分泌,无论刺激是什么 。 这种结合是不可逆的,导致作用持续时间延长 .
安全和危害
Picoprazole should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Further studies on Picoprazole revealed their toxicity in the thyroid gland and blood vessels, which led to a necessary optimization of the benzimidazole structure . Despite the challenges, the development of novel formulations with Picoprazole covering various approaches employed in this process is anticipated .
准备方法
合成路线和反应条件
匹可拉唑的合成涉及优化苯并咪唑结构。 在吡啶环上添加取代基会增加其 pKa 值,从而增强其在壁细胞内的积累,并增加酸介导转化为活性形式的速度 。匹可拉唑的具体合成路线和反应条件是专有的,并没有广泛公布。
工业生产方法
公共文献中没有详细介绍匹可拉唑的工业生产方法。 据悉,生产涉及使用先进的制药技术来确保化合物的稳定性和有效性 .
化学反应分析
反应类型
匹可拉唑会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜。
还原: 还原反应可以将亚砜转化回硫醚。
取代: 苯并咪唑环和吡啶环上可以发生各种取代反应.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保所需产物的形成 .
主要形成的产物
相似化合物的比较
类似化合物
- 奥美拉唑
- 兰索拉唑
- 泮托拉唑
- 雷贝拉唑
- 艾司奥美拉唑
独特性
匹可拉唑的独特之处在于其特异性结合亲和力和结构修饰,增强了其稳定性和有效性。 与其他一些质子泵抑制剂不同,匹可拉唑经过优化以降低对甲状腺和血管的毒性 .
属性
IUPAC Name |
methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMECARUIRCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868463 | |
| Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78090-11-6 | |
| Record name | Picoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PICOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)



![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)




